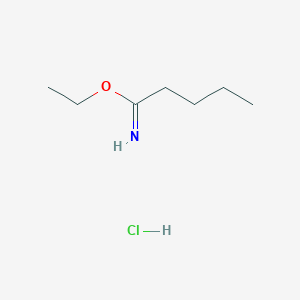

Ethyl pentanimidate hydrochloride

Overview

Description

Ethyl pentanimidate hydrochloride is a chemical compound with the CAS Number: 18542-63-7 . Its molecular weight is 165.66 .

Synthesis Analysis

Several methods have been reported for the synthesis of Ethyl pentanimidate hydrochloride. One method involves the addition of 6 g of ethyl valerimidate hydrochloride to a solution of 6.75 g of ammonia in 80 ml of methanol at 0°C . After 18 hours, the reaction medium is concentrated under vacuum to yield the expected product .Molecular Structure Analysis

The InChI code for Ethyl pentanimidate hydrochloride is1S/C7H15NO.ClH/c1-3-5-6-7(8)9-4-2;/h6H,3-5,8H2,1-2H3;1H . Chemical Reactions Analysis

Ethyl pentanimidate hydrochloride can react with ammonia in methanol or ethanol . In one method, dry hydrogen chloride was added to an ice-cooled solution of 1 mol nitrile and 1.3 mol ethanol. The solution was stirred for two days at room temperature. A solution of 25 g (1.5 mol) of ammonia in absolute ethanol was prepared and added to the formed imido acid ethyl ester solution .Physical And Chemical Properties Analysis

Ethyl pentanimidate hydrochloride has a molecular weight of 165.66 . It is recommended to be stored at a temperature between 28°C .Scientific Research Applications

Application in Anesthesia

Ethyl pentanimidate hydrochloride, specifically in the form of remifentanil hydrochloride, has been extensively studied for its application in anesthesia. In a study assessing its use for intraoperative anesthesia in severe burn patients, remifentanil hydrochloride was combined with etomidate, indicating its feasibility for early eschar excision in severe burns (Guo et al., 2015). Another research focused on the comparison of remifentanil and fentanyl in patients undergoing craniotomy for supratentorial space-occupying lesions, highlighting remifentanil's role in anesthesia during neurosurgical procedures (Guy et al., 1997).

Synthesis and Chemical Analysis

Ethyl pentanimidate hydrochloride has been a subject of chemical research, particularly in the synthesis of related compounds. A study by Srinivas et al. (2004) developed a rapid, efficient, and cost-effective procedure for synthesizing 2-hutyl-5-chloro-3H-imidazole-4-carboxaldehyde, where the preparation of methyl pentanimidate was achieved in just 12 hours (Srinivas et al., 2004).

Pharmacological and Toxicological Studies

Research has also delved into the pharmacological and toxicological aspects of ethyl pentanimidate hydrochloride. Studies have investigated the drug's interaction with the N-methyl-d-aspartate (NMDA) receptor, exploring its potential implications in postoperative pain management and hyperalgesia (Guntz et al., 2005). Additionally, research has been conducted on the toxicity stress of certain xenobiotics, including pentanimidate derivatives, on aquatic organisms, providing insights into environmental impacts (Farah et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl pentanimidate hydrochloride is a chemical compound with the molecular formula C7H16ClNO . .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name |

ethyl pentanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-3-5-6-7(8)9-4-2;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVSXTNEASHWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

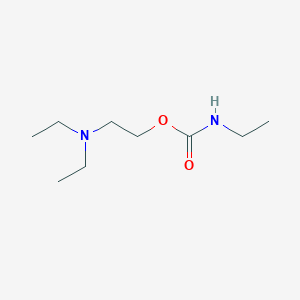

Canonical SMILES |

CCCCC(=N)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

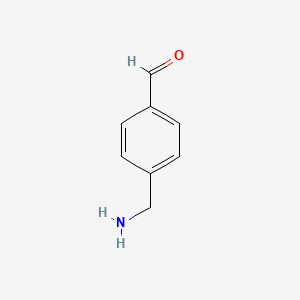

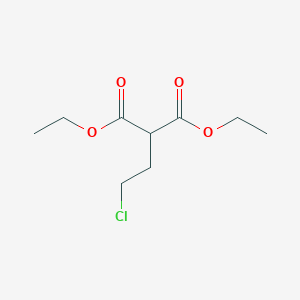

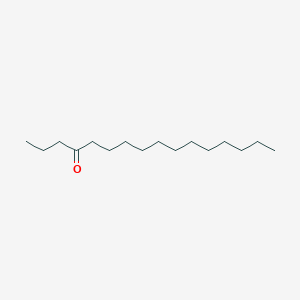

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)

![[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-](/img/structure/B3187991.png)